An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(methylthio)propyl acetate. It is a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document includes detailed information on the compound's physicochemical properties, spectroscopic data, and both chemical and biochemical synthesis routes. The guide also presents experimental protocols and visualizations to facilitate a deeper understanding of this multifaceted compound.
Introduction
3-(Methylthio)propyl acetate, also known as methionol acetate, is an organic compound that plays a significant role as a flavor and fragrance agent.[1][2] It is found naturally in various fruits and beverages such as apples, melons, pineapples, and beer.[3][4] Its characteristic odor profile is described as herbal, mushroom-like, and reminiscent of cabbage and asparagus.[3] Beyond its sensory applications, 3-(methylthio)propyl acetate serves as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] This guide delves into the core chemical and structural aspects of this compound, providing a technical foundation for its application in research and development.
Chemical Structure and Identifiers
3-(Methylthio)propyl acetate is an acetate ester characterized by the presence of a methylthio ether group.[2] The molecule consists of a propyl chain with a methylthio group at the 3-position and an acetate group esterified to the 1-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(methylsulfanyl)propyl acetate[2] |
| CAS Number | 16630-55-0[3] |
| Molecular Formula | C6H12O2S[2] |
| Molecular Weight | 148.22 g/mol [5] |
| InChI | InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3[5] |
| InChIKey | LPZQTNIAYMRVMF-UHFFFAOYSA-N[5] |
| SMILES | CSCCCOC(C)=O[6] |
| Synonyms | Methionol acetate, 3-(Methylmercapto)-propyl acetate, Acetic acid 3-(methylthio)propyl ester[3][4] |
Physicochemical Properties
The physicochemical properties of 3-(methylthio)propyl acetate are crucial for its handling, application, and analysis. A summary of these properties is presented in the table below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Boiling Point | 96 °C at 14 mmHg[3] |
| Density | 1.041 g/cm³[3] |
| Refractive Index | 1.4610 - 1.4650[3] |
| Flash Point | 198.00 °F (92.22 °C)[7] |
| logP (Octanol/Water Partition Coefficient) | 1.303 (Calculated)[6] |
| Vapor Pressure | 0.247 mmHg at 25 °C (Estimated) |
| Water Solubility | Log10 of Water solubility in mol/l = -1.08 (Calculated)[6] |
| Storage Temperature | 2-8°C, stored under nitrogen[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(methylthio)propyl acetate.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra are available upon request from various suppliers, a summary of expected signals is provided below.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group, the methylene protons of the propyl chain, and the methyl protons of the thioether group.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the propyl chain, and the methyl carbons of the acetate and thioether groups.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-(methylthio)propyl acetate is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1740 cm⁻¹) and C-O stretching vibrations.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 148, along with characteristic fragment ions resulting from the cleavage of the ester and thioether functionalities.
Synthesis of 3-(Methylthio)propyl Acetate
3-(Methylthio)propyl acetate can be synthesized through both chemical and biochemical methods.
5.1. Chemical Synthesis: Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 3-(methylthio)propan-1-ol is reacted with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.
Experimental Protocol (Representative):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylthio)propan-1-ol (1 equivalent) and glacial acetic acid (2-3 equivalents).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the alcohol weight) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Extraction and Neutralization: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 3-(methylthio)propyl acetate by vacuum distillation to yield the pure product.
5.2. Biochemical Synthesis: The Ehrlich Pathway
In certain yeasts, such as Saccharomyces cerevisiae, 3-(methylthio)propyl acetate can be produced from the amino acid L-methionine via the Ehrlich pathway.[1][8][9] This metabolic route involves a series of enzymatic reactions.
The biochemical production of 3-(methylthio)propyl acetate begins with the catabolism of L-methionine. The key intermediate, 3-(methylthio)propan-1-ol (methionol), is first synthesized through the Ehrlich pathway. Subsequently, methionol is esterified to 3-(methylthio)propyl acetate by the action of alcohol acetyltransferases.[10]
Analytical Methodologies
6.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 3-(methylthio)propyl acetate.
Experimental Protocol (Representative):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation, for example, starting at 50°C and ramping up to 250°C.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.
6.2. Purity Assessment
The purity of 3-(methylthio)propyl acetate can be determined by gas chromatography with a flame ionization detector (GC-FID). The peak area percentage of the main component corresponds to its purity.
Safety and Handling
3-(Methylthio)propyl acetate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
The primary application of 3-(methylthio)propyl acetate is in the food and fragrance industries as a flavoring and aroma compound.[1][2] It is also utilized as a versatile chemical intermediate in organic synthesis for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 3-(methylthio)propyl acetate. The information presented herein is intended to be a valuable resource for professionals in research, development, and related scientific fields. The combination of tabulated data, experimental protocols, and pathway visualizations offers a comprehensive understanding of this important compound.
References
- 1. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [frontend.qa.yeastgenome.org]
- 2. 3-(Methylthio)propyl acetate | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Methylthio)propyl acetate | 16630-55-0 [chemicalbook.com]
- 4. 3-(Methylthio)propyl acetate 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 5. GSRS [precision.fda.gov]
- 6. 3-(methylthio)propyl acetate (CAS 16630-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 8. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
